Chlorfenvinphos: A Comprehensive Technical Review of its Chemical Properties and Structure
Chlorfenvinphos: A Comprehensive Technical Review of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorfenvinphos is an organophosphate insecticide and acaricide first introduced in 1963. It has been utilized to control a range of insect pests on livestock and in various agricultural settings.[1] As a member of the organophosphate class, its mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of chlorfenvinphos, intended for a scientific audience. The information is presented to support research and development activities related to this compound.
Chemical and Physical Properties
The physicochemical properties of chlorfenvinphos are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and toxicological profile.
| Property | Value |
| IUPAC Name | [2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate[3] |
| Molecular Formula | C₁₂H₁₄Cl₃O₄P[3] |
| Molecular Weight | 359.6 g/mol [3] |
| Physical State | Colorless to amber liquid with a mild odor[3] |
| Melting Point | -23 to -19 °C[3] |
| Boiling Point | 167-170 °C at 0.5 mmHg[3] |
| Density | 1.36 g/cm³ at 20 °C[3] |
| Water Solubility | 145 mg/L at 23 °C[4] |
| Vapor Pressure | 7.5 x 10⁻⁶ mmHg at 25 °C[4] |
| log Kow | 3.81 |
| Isomerism | Exists as (E) and (Z) isomers. Commercial preparations are typically a mix, with the (Z)-isomer often being more abundant. |
Chemical Structure
Chlorfenvinphos is characterized by a dichlorophenyl group attached to a chloro-substituted vinyl group, which is in turn linked to a diethyl phosphate (B84403) moiety. The presence of the carbon-carbon double bond gives rise to geometric isomerism (E/Z isomers).
Caption: Chemical structure of Chlorfenvinphos.
Synthesis
Chlorfenvinphos is synthesized through the reaction of triethylphosphite with 2,2,2',4'-tetrachloroacetophenone.[5] This reaction, a variation of the Perkow reaction, results in the formation of the enol phosphate structure characteristic of chlorfenvinphos. The process typically yields a mixture of the (E) and (Z) isomers.[5]
Caption: Synthesis of Chlorfenvinphos.
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of chlorfenvinphos are outlined below. These are based on standard laboratory methods.
Melting Point Determination (Thiele Tube Method)
The melting point of a solid organic compound can be determined using a Thiele tube.[3]
Methodology:
-
A small, finely powdered sample of the organic compound is packed into a capillary tube, which is then sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and attached capillary tube are suspended in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.
-
The side arm of the Thiele tube is gently heated, which creates a convection current, ensuring uniform heating of the liquid bath.
-
The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the solid is completely liquefied are recorded. This range represents the melting point. For a pure substance, this range is typically narrow (0.5-1.0 °C).[4]
Boiling Point Determination (Microscale Method)
The boiling point of a liquid can be determined using a small-scale apparatus.[6][7]
Methodology:
-
A small volume (a few milliliters) of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is gently heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.
-
As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.
Water Solubility Determination (OECD Guideline 105: Flask Method)
The water solubility of a chemical substance can be determined following the OECD Guideline 105, which describes the flask method for substances with solubilities above 10⁻² g/L.[1][8][9]
Methodology:
-
An excess amount of the test substance is added to a known volume of distilled water in a flask.
-
The flask is agitated at a constant, controlled temperature until saturation is reached. A preliminary test can help determine the necessary equilibration time.
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The measurement is performed at least in duplicate. The water solubility is reported as the mean concentration at the specified temperature.
Mechanism of Action: Acetylcholinesterase Inhibition
Chlorfenvinphos exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[10] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[10] The inhibition by organophosphates like chlorfenvinphos is considered irreversible.[5]
The process involves the phosphorylation of the serine hydroxyl group in the active site of AChE.[11] This forms a stable, covalent bond that is not readily hydrolyzed, thus rendering the enzyme inactive.[5]
Caption: Acetylcholinesterase inhibition by Chlorfenvinphos.
References
- 1. oecd.org [oecd.org]
- 2. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Chlorfenvinphos - Wikipedia [en.wikipedia.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chemconnections.org [chemconnections.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
